molecular formula C16H14N2O2 B5629502 3-(4-methoxyphenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone

3-(4-methoxyphenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone

Cat. No.: B5629502
M. Wt: 266.29 g/mol
InChI Key: AUJZIWOBHBRHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core with a methoxyphenyl and methylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with anthranilic acid, followed by cyclization and methylene insertion. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the methylene group to a methyl group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce methyl-substituted quinazolinones.

Scientific Research Applications

3-(4-methoxyphenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often relate to the inhibition or activation of biological processes, leading to therapeutic effects or material properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone
  • 3-(thiophen-3-yl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone
  • 3-(4-methoxyphenyl)-4-methylene-1H,3H-naphtho[1,8-cd]-pyran-1-one

Uniqueness

3-(4-methoxyphenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone is unique due to its specific substituents, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the methylene group provides a site for further chemical modifications. These features make it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-methylidene-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-14-5-3-4-6-15(14)17-16(19)18(11)12-7-9-13(20-2)10-8-12/h3-10H,1H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJZIWOBHBRHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.